

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dinitroanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dinitroanisole

Cat. No.: B092663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **2,4-Dinitroanisole** (DNAN), a compound of interest in various research fields, including insensitive munitions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with generalized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-Methoxy-2,4-dinitrobenzene Molecular Formula: C₇H₆N₂O₅ Molecular Weight: 198.13 g/mol CAS Number: 119-27-7

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,4-Dinitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of **2,4-Dinitroanisole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.77	d	2.9	1H	H-3
8.46	dd	9.2, 2.9	1H	H-5
7.23	d	9.2	1H	H-6
4.10	s	-	3H	OCH ₃

Solvent:
CDCl₃[\[1\]](#)

Table 2: ¹³C NMR Data of **2,4-Dinitroanisole**

Chemical Shift (δ) ppm	Assignment
157.3	C-1
140.2	C-2
138.9	C-4
129.1	C-5
121.9	C-3
113.6	C-6
57.5	OCH ₃

Solvent: CDCl₃[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2,4-Dinitroanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3098	Medium	Aromatic C-H Stretch
1600	Strong	Aromatic C=C Stretch
1520	Strong	Asymmetric NO ₂ Stretch
1344	Strong	Symmetric NO ₂ Stretch
1278	Strong	Asymmetric C-O-C Stretch
1070	Medium	Symmetric C-O-C Stretch
830	Strong	C-N Stretch
742	Strong	Out-of-plane C-H Bend

A comprehensive list of observed peaks includes:

3098, 1600, 1520, 1488, 1442, 1416, 1344, 1318, 1278, 1186, 1152, 1136, 1070, 1002, 920, 830, 792, 762, and 742 cm⁻¹.

[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of **2,4-Dinitroanisole**

λ_{max} (nm)	Solvent
300	Water

This absorption maximum is suitable for quantitative analysis using a standard calibration curve.[2]

Experimental Protocols

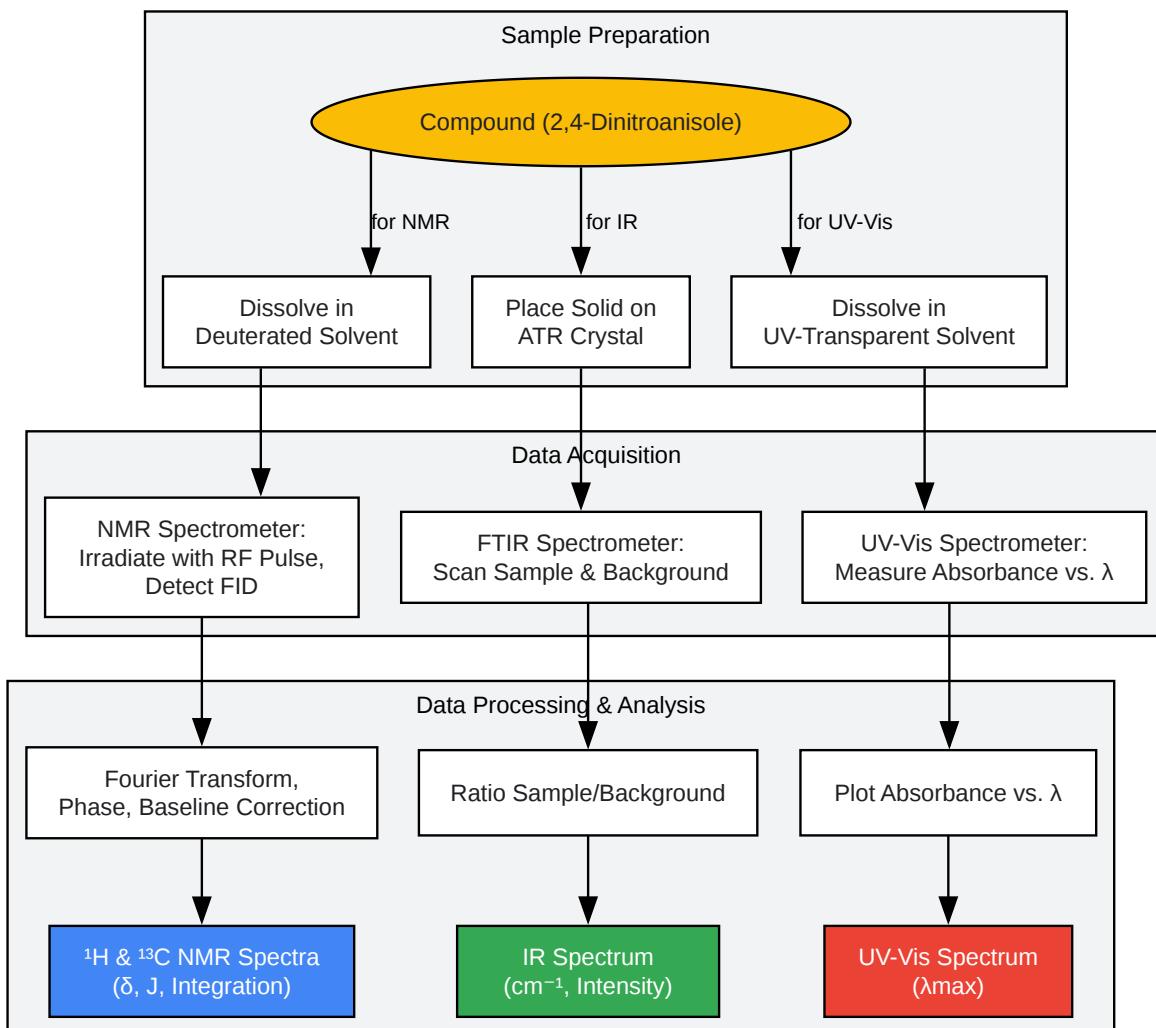
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dinitroanisole** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument uses a strong, stable magnetic field generated by a superconducting magnet.[4][5]
- Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy.[3][4] This excites the ^1H or ^{13}C nuclei. As the nuclei relax, they emit radiofrequency signals that are detected.
- Data Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum (intensity vs. frequency) using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final data.

IR Spectroscopy (ATR-FTIR) Protocol

- Sample Preparation: Place a small amount of solid **2,4-Dinitroanisole** directly onto the crystal (e.g., ZnSe or diamond) of the Attenuated Total Reflectance (ATR) accessory.[6] Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is necessary to subtract the absorbance of the crystal and the atmosphere (CO_2 , H_2O) from the sample spectrum.
- Sample Scan: An infrared beam is passed through the ATR crystal, where it reflects internally.[7] At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the molecule's vibrational modes.[6]


- Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **2,4-Dinitroanisole** of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol).[2][8] Prepare a series of dilutions from the stock solution to create a standard curve.
- Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and another with the sample solution.[9][10]
- Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from the subsequent sample measurement.[10]
- Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam of UV-Vis light through the sample and measures the amount of light absorbed at each wavelength.[10] The spectrum is typically recorded over a range of 200-800 nm.[2]
- Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum. For quantitative analysis, the absorbance at λ_{max} for the unknown sample is compared to the previously generated standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dinitroanisole**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **2,4-Dinitroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. scispace.com [scispace.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Uv vis spectroscopy practical. | PDF [[slideshare.net](https://www.slideshare.net)]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dinitroanisole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092663#spectroscopic-data-nmr-ir-uv-vis-of-2-4-dinitroanisole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com